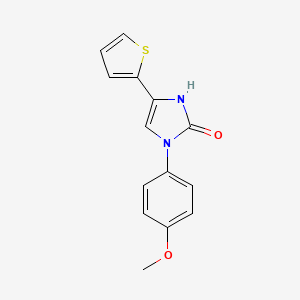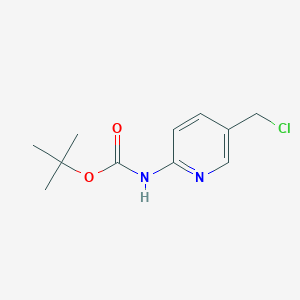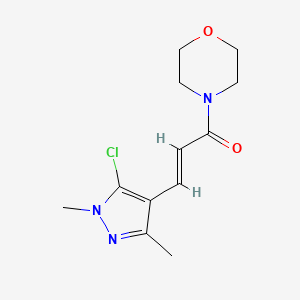![molecular formula C17H14ClFN2O3S2 B2593124 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895452-70-7](/img/structure/B2593124.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur .
Molecular Structure Analysis
The benzothiazole ring system in the compound is aromatic, meaning it has a ring of atoms with delocalized electrons. This structure contributes to the compound’s stability. The compound also contains a sulfonyl group attached to a fluorophenyl group, and an amide group attached to the benzothiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Applications De Recherche Scientifique
Anticonvulsant Applications
Compounds incorporating a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Derivatives containing this moiety showed protection against picrotoxin-induced convulsion in studies, indicating their potential as anticonvulsant agents. For example, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide demonstrated significant anticonvulsive effects, suggesting the potential therapeutic applications of such compounds in the treatment of seizure disorders (Farag et al., 2012).
Antimicrobial and Antitumor Applications
Sulfonamide derivatives have been synthesized and investigated for their inhibitory effects on tumor-associated isozymes, such as carbonic anhydrase IX, which plays a role in tumor growth and metastasis. These studies have identified potent inhibitors, suggesting the potential use of such compounds in the development of antitumor agents. The inhibition of carbonic anhydrase IX by certain sulfonamide derivatives indicates their applicability in designing antitumor therapies (Ilies et al., 2003).
Anticancer Properties
Research on mixed-ligand copper(II)-sulfonamide complexes has explored their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes demonstrate the significant role of the N-sulfonamide derivative in interacting with DNA, leading to potential applications in cancer treatment. The ability of these complexes to induce cell death mainly through apoptosis highlights their potential as anticancer agents, with specific complexes showing effectiveness in cellular models of cancer (González-Álvarez et al., 2013).
Antibacterial and Antifungal Activities
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against pathogens like rice bacterial leaf blight, demonstrating their potential in agricultural applications to protect crops from bacterial diseases. The enhancement of plant resistance against bacterial leaf blight by these compounds indicates their applicability in developing plant protection strategies (Shi et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3S2/c1-10-13(18)6-7-14-16(10)21-17(25-14)20-15(22)8-9-26(23,24)12-4-2-11(19)3-5-12/h2-7H,8-9H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWOBCJZRUBSPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(4-methylbenzoyl)amino]benzoyl}-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2593042.png)
![5-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide](/img/structure/B2593044.png)
![(E)-3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2593045.png)
![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2593049.png)
![N-(2-chlorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2593050.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2593054.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2593055.png)
![methyl 2-{[(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2593059.png)



![N-(3-chloro-4-methylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2593063.png)
![N-[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2593064.png)